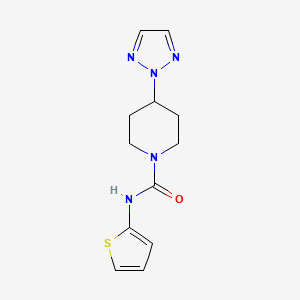

N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Description

N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a thiophene ring, a triazole ring, and a piperidine ring

Properties

IUPAC Name |

N-thiophen-2-yl-4-(triazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5OS/c18-12(15-11-2-1-9-19-11)16-7-3-10(4-8-16)17-13-5-6-14-17/h1-2,5-6,9-10H,3-4,7-8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWVOHIFJOZDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The retrosynthetic approach to N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves disassembling the molecule into two key fragments:

- 4-(2H-1,2,3-Triazol-2-yl)piperidine : Derived via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a piperidine-4-yl azide and a terminal alkyne.

- Thiophen-2-yl carboxamide : Introduced via coupling of the piperidine nitrogen with thiophene-2-carboxylic acid or its activated derivative.

Critical considerations include:

- Protection-deprotection strategies to prevent undesired side reactions during triazole formation.

- Regioselectivity in the CuAAC reaction to ensure 1,4-disubstituted triazole formation.

- Compatibility of reaction conditions with functional groups, particularly the stability of the carboxamide under click chemistry conditions.

Synthetic Routes and Methodologies

Synthesis of 4-(2H-1,2,3-Triazol-2-yl)Piperidine

Step 1: Protection of Piperidine

Piperidine is protected as its tert-butoxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps. This is achieved by reacting piperidine with di-tert-butyl dicarbonate in dichloromethane (DCM) in the presence of a base like triethylamine:

$$

\text{Piperidine} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Boc-piperidine}

$$

Step 2: Introduction of Azide Group

The 4-position of Boc-piperidine is functionalized via bromination followed by nucleophilic substitution with sodium azide:

- Bromination : Boc-piperidine reacts with N-bromosuccinimide (NBS) under radical conditions to yield Boc-piperidine-4-yl bromide.

- Azidation : Boc-piperidine-4-yl bromide undergoes substitution with NaN₃ in dimethylformamide (DMF) at 60°C for 12 hours:

$$

\text{Boc-piperidine-4-yl bromide} + \text{NaN}_3 \xrightarrow{\text{DMF, 60°C}} \text{Boc-piperidine-4-yl azide}

$$

Step 3: CuAAC Click Reaction

The azide intermediate reacts with a terminal alkyne (e.g., acetylene gas or phenylacetylene) under Cu(I) catalysis to form the 1,4-disubstituted triazole:

$$

\text{Boc-piperidine-4-yl azide} + \text{HC≡C-R} \xrightarrow{\text{CuSO}_4/\text{Na ascorbate, THF:H₂O}} \text{Boc-piperidine-4-(1,2,3-triazol-2-yl)}

$$

Conditions : 1:1 THF/water, room temperature, 12 hours. Copper sulfate (10 mol%) and sodium ascorbate (20 mol%) facilitate regioselective triazole formation.

Step 4: Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in DCM to yield 4-(2H-1,2,3-triazol-2-yl)piperidine:

$$

\text{Boc-piperidine-4-(triazol-2-yl)} \xrightarrow{\text{TFA/DCM (1:1)}} \text{4-(triazol-2-yl)piperidine}

$$

Carboxamide Formation

Method A: Carbodiimide-Mediated Coupling

4-(2H-1,2,3-Triazol-2-yl)piperidine reacts with thiophene-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

$$

\text{4-(Triazol-2-yl)piperidine} + \text{Thiophene-2-COOH} \xrightarrow{\text{EDC, HOBt, DMF}} \text{N-(Thiophen-2-yl)-4-(triazol-2-yl)piperidine-1-carboxamide}

$$

Conditions : 0°C to room temperature, 12–24 hours. The reaction proceeds via activation of the carboxylic acid as an O-acylisourea intermediate, followed by nucleophilic attack by the piperidine amine.

Method B: Acyl Chloride Route

Thiophene-2-carbonyl chloride is prepared by treating thiophene-2-carboxylic acid with thionyl chloride (SOCl₂):

$$

\text{Thiophene-2-COOH} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Thiophene-2-COCl}

$$

The acyl chloride then reacts with 4-(triazol-2-yl)piperidine in the presence of a base (e.g., pyridine):

$$

\text{4-(Triazol-2-yl)piperidine} + \text{Thiophene-2-COCl} \xrightarrow{\text{pyridine, DCM}} \text{Target compound}

$$

Optimization and Challenges

Click Chemistry Optimization

- Solvent System : Aqueous THF (1:1) enhances reaction efficiency compared to pure organic solvents.

- Copper Source : Cu(I) species generated in situ from CuSO₄ and sodium ascorbate prevent oxidation and improve yield.

- Alkyne Selection : Terminal alkynes with electron-withdrawing groups accelerate reaction rates but may reduce triazole stability.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient, 254 nm).

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activities. Triazole derivatives have been explored for their effectiveness against various bacterial and fungal strains. The presence of the carboxamide functional group in N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide may enhance its antimicrobial efficacy by improving solubility and bioavailability .

Antitumor Activity

Compounds with similar structural features have shown promising antitumor properties. For instance, triazole-based compounds have been reported to inhibit tumor growth by interfering with DNA synthesis and other critical cellular processes. The incorporation of thiophene and piperidine rings may further enhance the compound's ability to target cancer cells effectively . In vitro studies suggest that derivatives of triazoles can exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and lung cancer .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on triazole derivatives | Demonstrated significant antibacterial activity against Gram-positive bacteria | Suggests potential for developing new antibiotics |

| Research on thiophene-based compounds | Showed cytotoxic effects against HepG2 and A549 cancer cell lines | Supports further investigation into antitumor applications |

| Molecular docking studies | Indicated potential binding interactions with key enzymes involved in cancer metabolism | Provides insights into possible mechanisms for anticancer activity |

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

- N-(thiophen-2-yl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

- N-(thiophen-2-yl)-4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide

Uniqueness

N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The combination of the thiophene, triazole, and piperidine rings provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Biological Activity

N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N5OS. Its molecular weight is approximately 291.37 g/mol, and it typically exhibits a purity of around 95% in research applications. The compound features a piperidine ring substituted with a thiophene moiety and a triazole group, which are known for their pharmacological significance.

Synthesis

The synthesis of this compound generally involves the reaction of thiophene derivatives with triazole precursors under specific conditions. The detailed methodologies often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired heterocyclic structures .

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiophene moieties exhibit significant anticancer properties. For instance, related triazole derivatives have shown promising results against various cancer cell lines. In one study, a series of thiophene-based compounds were evaluated for their activity against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines. The most potent compound demonstrated an IC50 value of 4.37 μM against HepG-2 cells and 8.03 μM against A-549 cells .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with tumor growth. Molecular docking studies have suggested that such compounds could interact with dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, thereby hindering cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for antimicrobial activity. Triazole derivatives have been reported to exhibit effective antibacterial properties with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Studies

Several case studies highlight the biological efficacy of triazole and thiophene-containing compounds:

- Case Study on Anticancer Activity :

- Compound : A derivative similar to N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine.

- Cell Lines : HepG-2 and A549.

- Results : IC50 values were recorded at 4.37 μM and 8.03 μM respectively.

- : The compound demonstrates significant potential as an anticancer agent.

| Compound | IC50 HepG-2 (μM) | IC50 A549 (μM) |

|---|---|---|

| Compound A | 4.37 ± 0.7 | 8.03 ± 0.5 |

- Case Study on Antimicrobial Activity :

- Compounds Tested : Various triazole derivatives.

- Results : MIC values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus.

- : Effective against bacterial strains with potential for development into therapeutic agents.

| Compound | MIC Staphylococcus aureus (μg/mL) |

|---|---|

| Compound B | 3.12 |

| Compound C | 12.5 |

Q & A

Basic: What are the optimal synthetic routes for N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the piperidine core with a carboxamide group. For example, coupling thiophen-2-amine with a piperidine-1-carbonyl chloride intermediate under Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane) .

- Step 2: Introduction of the triazole moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This requires pre-functionalizing the piperidine at the 4-position with a propargyl or azide group, followed by reaction with complementary azide/alkyne partners .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product .

Key Challenges:

- Avoiding regioselectivity issues in triazole formation (1,4- vs. 1,5-disubstituted triazoles).

- Ensuring high yield in carboxamide coupling by controlling reaction pH and stoichiometry .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Analytical characterization involves:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass matching the molecular formula (e.g., C13H14N4OS requires m/z 298.0855) .

- X-ray Crystallography: For unambiguous confirmation, single crystals are grown via slow evaporation in ethanol .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using controls like staurosporine (apoptosis inducer) .

- Structural Analogues: Minor substituent changes (e.g., trifluoromethyl vs. methyl groups) drastically alter activity. Perform structure-activity relationship (SAR) studies to isolate critical functional groups .

- Pharmacokinetic Factors: Rapid in vivo clearance (as noted in related piperidine-triazole derivatives) may reduce efficacy despite strong in vitro activity. Use metabolic stability assays (e.g., liver microsomes) to guide structural optimization .

Advanced: What strategies improve the solubility of this compound for in vivo studies?

Answer:

- Co-solvent Systems: Use DMSO:PBS (10:90 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Structural Modifications:

- Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at non-critical positions.

- Replace thiophene with pyridine to increase polarity .

- Salt Formation: Convert the carboxamide to a sodium or hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.